

Application Notes and Protocols for the Synthesis of Prismane from Benzvalene

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Compound of Interest

Compound Name: *Prismane*
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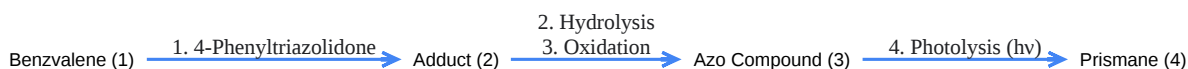
These application notes provide a detailed overview and experimental protocol for the multi-step synthesis of **prismane**, a highly strained valence isomer of benzene, starting from benzvalene. The synthesis, originally reported by Katz and Acton in 1973, involves the formation of a key azo intermediate followed by photochemical extrusion of nitrogen.

Introduction

Prismane (tetracyclo[2.2.0.0.2,⁶.0³,⁵]hexane) is a molecule of significant theoretical and historical interest due to its unique cage structure and high degree of ring strain.^[1] Its synthesis represents a notable achievement in the field of strained organic molecules. The following protocol details the synthetic route from benzvalene, a more readily accessible benzene isomer. The overall strategy involves the construction of a stable precursor that, upon photochemical activation, collapses to the desired **prismane** skeleton with the expulsion of molecular nitrogen.^{[2][3]}

Overall Reaction Scheme

The synthesis of **prismane** (4) from benzvalene (1) is a multi-step process that proceeds through a Diels-Alder-like adduct (2), which is then converted to a key azo intermediate (3). Photolysis of this azo compound yields **prismane**.



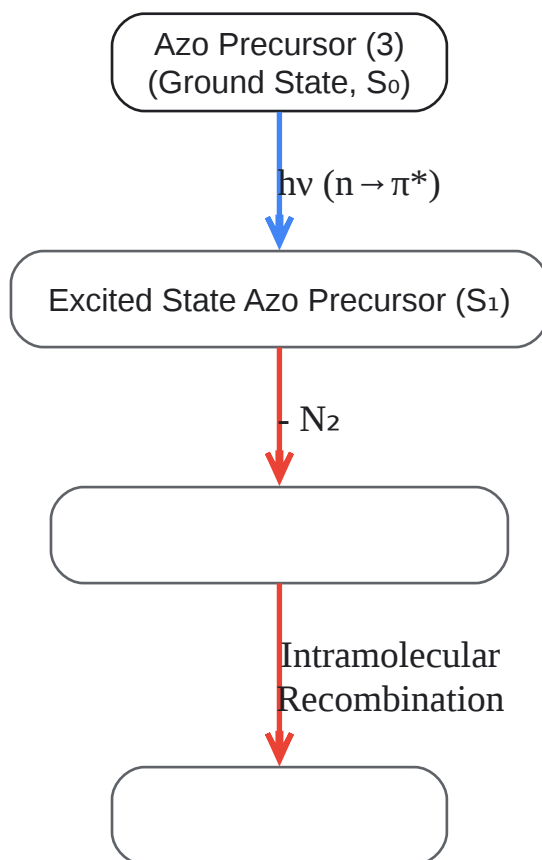
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Caption: Overall synthetic route from benzvalene to **prismane**.

Detailed Mechanism of Prismane Formation

The final and key step in the synthesis of **prismane** is the photochemical denitrogenation of the azo precursor, 7,8-diazatetracyclo[3.3.0.0^{2,4}.0^{3,6}]oct-7-ene (3). The detailed mechanism is as follows:

- **Photoexcitation:** The azo compound absorbs a photon of light, promoting an electron from a non-bonding orbital (n) on one of the nitrogen atoms to an anti-bonding π^* orbital of the N=N double bond. This $n \rightarrow \pi^*$ transition leads to the formation of an electronically excited state (S_1).
- **Nitrogen Extrusion and Biradical Formation:** In the excited state, the C-N bonds are significantly weakened. The molecule then undergoes extrusion of a molecule of nitrogen (N_2), a thermodynamically favorable process. This extrusion is believed to occur in a stepwise or near-concerted fashion, leading to the formation of a short-lived biradical intermediate.
- **Intramolecular Radical Recombination:** The resulting biradical has two radical centers in close proximity within the rigid cage-like structure. Intramolecular recombination of these two radicals leads to the formation of a new carbon-carbon bond, completing the formation of the highly strained **prismane** skeleton.



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